N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide
Description
Properties
CAS No. |
61996-34-7 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-(1-methylpyrimidin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-6(11)9-7-8-4-3-5-10(7)2/h3-5H,1-2H3 |
InChI Key |
ASLOWEWIVHPUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N=CC=CN1C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide generally involves the condensation of a methyl-substituted pyrimidine derivative with an acetamide or acetamide equivalent under controlled conditions. The key steps include:
- Formation of the pyrimidinylidene intermediate.
- Condensation with acetamide or its activated derivatives.
- Use of catalysts or bases to facilitate the reaction.
- Control of temperature and reaction time to optimize yield and purity.
One-Pot Condensation Method
A highly efficient and environmentally friendly one-pot synthesis approach has been reported for related acetamido-ylidene heterocycles, which can be adapted for this compound. This method involves:
- Mixing the pyrimidine derivative with acetamide or ethyl cyanoacetate and an amine hydrochloride salt.
- Heating the mixture at moderate temperatures (around 70 °C) for 2 hours.
- The reaction proceeds via sequential condensation and cyclization without isolation of intermediates.
- The product precipitates out and can be isolated by filtration and recrystallization.
Table 1: Representative Reaction Conditions and Yields for Related Acetamido-ylidene Compounds
| Entry | Pyrimidine Derivative (equiv) | Acetamide Equivalent (equiv) | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1 | 1 | Triethylamine | 70 | 2 | 80-90 |
| 2 | 1.2 | 1.2 | Triethylamine | 70 | 2 | 85 |
| 3 | 1 | 1 | None | Reflux | 3 | 75 |
Note: These conditions are adapted from analogous imidazolidine-4-one syntheses and can be optimized for the pyrimidinylidene system.
Use of Catalysts and Bases
Catalysts such as triethylamine are commonly employed to activate the amino group of acetamide derivatives, enhancing nucleophilicity and facilitating condensation. The base:
- Deprotonates the amide nitrogen.
- Promotes the formation of the imine (ylidene) linkage.
- Improves reaction rates and yields.
Refluxing the reaction mixture in solvents like ethanol or dioxane is also reported to promote condensation and cyclization efficiently.
Alternative Synthetic Routes
Other synthetic routes involve:
- Stepwise synthesis starting from 1-methylpyrimidin-2-amine derivatives.
- Initial formation of an enaminone intermediate followed by condensation with acetamide.
- Acidic or basic hydrolysis steps to remove protecting groups or to facilitate cyclization.
- Use of activated acetamide derivatives such as cyanoacetamide or ethyl cyanoacetate to improve reactivity.
Reaction Monitoring and Characterization
The progress of the synthesis is typically monitored by:
- Infrared spectroscopy (IR): Characteristic bands for N–H, C=O, and C=N groups.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the formation of the pyrimidinylidene and acetamide moieties.
- Mass spectrometry and elemental analysis to confirm molecular weight and composition.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Condensation | Pyrimidine derivative, acetamide, triethylamine | 70 °C, 2 h, solvent (ethanol/dioxane) | High yield, simple, eco-friendly | Requires optimization for purity |
| Stepwise Synthesis | 1-Methylpyrimidin-2-amine, acetamide derivatives | Multi-step, reflux, acidic/basic hydrolysis | Allows intermediate isolation | Longer reaction time, complex |
| Catalyzed Condensation | Pyrimidine derivative, acetamide, base catalyst | Reflux, base catalysis | Enhanced reaction rate and yield | Catalyst removal needed |
Research Findings and Optimization Notes
- Reaction time of 2 hours at 70 °C is generally sufficient for completion in one-pot methods, with longer times (overnight) sometimes improving yield by allowing complete precipitation.
- The molar ratio of reactants influences yield; slight excess of acetamide or base can push the reaction to completion.
- Recrystallization from ethanol or similar solvents improves purity.
- Use of triethylamine or similar organic bases is preferred over inorganic bases to avoid side reactions.
- Avoidance of harsh acidic conditions preserves the integrity of the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain derivatives showed IC50 values as low as 1.84 µM against MCF-7 breast cancer cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin.
Mechanisms of Action
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : Derivatives have been shown to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity.
- Cell Cycle Arrest : Some compounds related to this structure cause cell cycle arrest at the G2/M phase, which is critical for effective cancer treatment strategies.
Enzyme Inhibition
This compound has also been identified as a potential inhibitor of carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Inhibition studies suggest that modifications to the compound can enhance its inhibitory potency against these enzymes, making it a promising lead for developing selective inhibitors.
Agricultural Applications
Pest Control
The compound has been investigated for its efficacy as a pest control agent. Its derivatives have shown potential in controlling agricultural and horticultural pests, demonstrating effectiveness comparable to traditional pesticides. For instance, studies indicate that specific amine derivatives exhibit excellent activities against common agricultural pests .
Material Science
Synthesis of Novel Materials
This compound is utilized in synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of new polymers and composites with enhanced performance characteristics, making it valuable in material science research .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer Activity | Significant antiproliferative effects against various cancer cell lines (e.g., MCF-7) |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrases with enhanced inhibitory potency through structural modifications |
| Pest Control | Effective as a pest control agent in agricultural applications |
| Material Synthesis | Used in developing novel materials with enhanced properties |
Anticancer Activity Case Study
A study conducted on the anticancer properties of this compound derivatives revealed that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The results indicated that the structural modifications significantly influenced their biological activity.
Enzyme Inhibition Case Study
Another investigation focused on the enzyme inhibition capabilities of this compound demonstrated that specific derivatives could selectively inhibit human carbonic anhydrases. The structure–activity relationship analysis provided insights into how modifications could enhance their inhibitory effects, paving the way for developing targeted therapies.
Mechanism of Action
The mechanism of action of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(1-Hydroxypyridin-2-ylidene)acetamide (CAS: 6994-14-5)
- Structure : Pyridine core with a hydroxyl group at the 1-position and acetamide at the 2-ylidene position.
- Molecular Formula : C₇H₈N₂O₂.
- Key Differences : The hydroxyl substituent in place of a methyl group may enhance hydrogen-bonding capacity but reduce lipophilicity. This compound’s reactivity and stability differ due to the pyridine ring’s electronic properties compared to pyrimidine .
Benzofuran-Based Acetamides (e.g., 3ha, 3ia, 3ja, 3ka)
- Structure : Benzofuran cores fused with acetamide-substituted ylidene groups and aryl/heteroaryl substituents.
- Electron-withdrawing groups (e.g., fluoro, iodo) in these derivatives (e.g., 3ha, 3ia) modulate electronic effects, which could influence binding affinity in biological systems .
Thiazole Derivatives (e.g., 4a-4i)
- Structure : Thiazole rings with acetamide substituents.
- Key Differences: Thiazole’s sulfur atom contributes to distinct electronic and metabolic profiles. Compounds like 4a-4c exhibit monoamine oxidase (MAO) inhibition, suggesting that the pyrimidine analog’s nitrogen-rich core may offer different enzymatic interactions .
MAO Inhibition in Thiazole Derivatives
Anticancer Potential of Linomide Derivatives
- Derivatives like 1a-1d (phenyl-substituted acetamides) demonstrate the role of aryl groups in modulating cytotoxicity.
Physicochemical and Metabolic Properties
- N-(1-Hydroxypyridin-2-ylidene)acetamide : Lower molecular weight (152.15 g/mol) compared to bulkier benzofuran derivatives (e.g., 3ka: ~350 g/mol), suggesting better solubility but reduced membrane permeability .
- Metabolic Stability : Thiadiazole-based analogs (e.g., MSO in ) undergo redox cycling with glutathione, indicating that sulfur-containing heterocycles may face unique metabolic challenges. Pyrimidine’s nitrogen atoms could confer resistance to such pathways .
Biological Activity
N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of ylidene compounds, characterized by the presence of a pyrimidine ring. The synthesis typically involves the reaction of 1-methylpyrimidine with acetamide under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as refluxing in solvents or using microwave-assisted synthesis.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory activity . It selectively inhibits lipoxygenase (5-LOX), an enzyme involved in the inflammatory response, while sparing cyclooxygenase-2 (COX-2) pathways. This selectivity is crucial as it may reduce the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent . In vitro studies demonstrated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Anticancer Potential
Research has also highlighted the anticancer properties of this compound. It has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance, in assays involving lung cancer cell lines (HCC827 and NCI-H358), the compound exhibited IC50 values in the micromolar range, suggesting considerable antiproliferative activity .
The biological effects of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : By inhibiting 5-LOX, the compound reduces leukotriene production, which is implicated in inflammatory diseases.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest and apoptosis, although detailed mechanistic studies are still ongoing.
Data Tables
| Biological Activity | Target Enzyme/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Anti-inflammatory | 5-LOX | 25.0 | |
| Antimicrobial | E. coli | 32.5 | |
| Anticancer (HCC827) | Cell proliferation | 6.26 |
Case Studies
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in reduced paw edema compared to control groups, indicating its efficacy in reducing inflammation.
- Anticancer Research : In a comparative study involving various derivatives of pyrimidine compounds, this compound showed superior cytotoxicity against lung cancer cell lines when compared to other structural analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide, and how can reaction conditions be optimized?
- Methodology : A two-step approach is often employed:
Formation of the pyrimidinone core : React 1-methylpyrimidin-2(1H)-one with a halogenating agent (e.g., POCl₃) to generate the reactive intermediate.
Acetamide conjugation : Treat the intermediate with acetamide derivatives under basic conditions (e.g., K₂CO₃ in THF at 65°C) .
- Optimization : Use continuous flow reactors for controlled mixing and temperature stability. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Q. How can the structural integrity of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide be validated post-synthesis?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H NMR (e.g., pyrimidine proton signals at δ 8.2–8.5 ppm) and ¹³C NMR (carbonyl resonance ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze (e.g., monoclinic system with P2₁/c space group observed in similar pyridinylidene acetamides) .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d,p) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or DMSO environments to predict solubility and aggregation behavior .
- Applications : Guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance electrophilicity).
Q. How does the metabolic stability of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide compare to structurally analogous compounds?
- In Vitro Models :
- Cytochrome P450 (CYP) Induction : Use immortalized hepatocyte lines treated with dexamethasone or β-naphthoflavone to assess CYP-mediated oxidation. Monitor metabolites via LC-MS/MS .
- Glutathione Reactivity : Incubate with glutathione (GSH) to detect adduct formation, indicating potential detoxification pathways or futile cycles (as seen in thiadiazole analogs) .
Q. What are common sources of variability in biological assays involving N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
